molecular formula C20H19BrN2OS B5238918 N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide

Cat. No.: B5238918
M. Wt: 415.3 g/mol
InChI Key: JCIJFZQXQXNESS-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide is a complex organic compound characterized by its bromophenyl and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide typically involves multiple steps, starting with the formation of the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzamides or thiazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has shown potential as an antimicrobial and anticancer agent, making it a candidate for drug development.

Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(4-bromophenyl)-2-methylbenzamide

  • N-(4-bromophenyl)-5-propyl-1,3-thiazol-2-ylamine

  • 2-methyl-N-(4-bromophenyl)benzamide

Uniqueness: N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. Its structural complexity allows for a wide range of chemical transformations, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2OS/c1-3-6-17-18(14-9-11-15(21)12-10-14)22-20(25-17)23-19(24)16-8-5-4-7-13(16)2/h4-5,7-12H,3,6H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIJFZQXQXNESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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